molecular formula C22H22N4O3S B10997997 3-(6-(benzyloxy)-1H-indol-1-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide

3-(6-(benzyloxy)-1H-indol-1-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B10997997
M. Wt: 422.5 g/mol
InChI Key: PANXTZMHWQWHKT-UHFFFAOYSA-N
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Description

3-(6-(benzyloxy)-1H-indol-1-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide is a complex organic compound that features a unique combination of indole, thiadiazole, and propanamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-(benzyloxy)-1H-indol-1-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the introduction of the benzyloxy group. The thiadiazole ring is then synthesized and attached to the indole moiety. Finally, the propanamide group is introduced to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-(6-(benzyloxy)-1H-indol-1-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research:

  • Antimicrobial Properties : Studies have shown that the compound can inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Potential : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies demonstrated significant cytotoxicity against human colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and mammary gland cancer (MCF-7) cell lines. The IC50 values ranged from 7.82 to 10.21 μM, comparable to standard chemotherapeutic agents like doxorubicin .

Case Studies

Several studies have documented the applications and efficacy of this compound:

  • In Vitro Cytotoxicity Studies : A study evaluated various derivatives of similar structures for their anticancer activities using MTT assays across different cancer cell lines. The results highlighted the compound's potential as a lead candidate for further development due to its selective cytotoxicity against cancer cells while sparing normal cells .
  • Antimicrobial Efficacy : Another research effort focused on assessing the antimicrobial properties against Gram-positive and Gram-negative bacteria. The findings indicated that the compound exhibited promising activity, warranting further investigation into its mechanism and potential as an antibiotic agent.

Mechanism of Action

The mechanism of action of 3-(6-(benzyloxy)-1H-indol-1-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(benzyloxy)-1H-indole: Shares the indole and benzyloxy moieties but lacks the thiadiazole and propanamide groups.

    N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide: Contains the thiadiazole and propanamide groups but lacks the indole and benzyloxy moieties.

Uniqueness

3-(6-(benzyloxy)-1H-indol-1-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Biological Activity

3-(6-(benzyloxy)-1H-indol-1-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide is a complex organic compound that combines an indole moiety with a thiadiazole ring. This unique structural combination suggests potential biological activities, particularly in medicinal chemistry. The compound has garnered interest for its possible applications in treating various diseases, including cancer.

Chemical Structure and Properties

The molecular formula of the compound is C21H20N4O3SC_{21}H_{20}N_{4}O_{3}S, with a molecular weight of approximately 408.5 g/mol. Its structure includes:

  • Indole moiety : Known for various biological activities, particularly anticancer properties.
  • Thiadiazole ring : Often associated with antimicrobial and anticancer activities.

Biological Activity Overview

Research indicates that compounds with indole and thiadiazole structures exhibit a range of biological activities. Here are some key findings:

Anticancer Activity

  • Mechanism of Action : Indole derivatives have been reported to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The presence of the thiadiazole ring may enhance these effects by improving the compound's binding affinity to biological targets.
  • Case Studies :
    • A study evaluating similar indole-thiadiazole compounds demonstrated significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and CEM (T-lymphocyte leukemia), with IC50 values in the submicromolar range .
    • Another investigation highlighted that derivatives of thiadiazole exhibited antiproliferative effects against pancreatic ductal adenocarcinoma cells, indicating potential therapeutic applications for this compound .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by:

  • Substituents on the indole and thiadiazole rings : Variations in these groups can significantly alter the pharmacological profile.
  • Linker length and nature : The propanamide linkage plays a crucial role in maintaining the spatial orientation necessary for optimal interaction with biological targets.

Empirical Testing

The specific biological activity of this compound requires empirical testing to elucidate its pharmacological profile fully. In vitro studies using cancer cell lines and bacterial strains will be essential to determine its efficacy and safety.

Properties

Molecular Formula

C22H22N4O3S

Molecular Weight

422.5 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(6-phenylmethoxyindol-1-yl)propanamide

InChI

InChI=1S/C22H22N4O3S/c1-28-15-21-24-25-22(30-21)23-20(27)10-12-26-11-9-17-7-8-18(13-19(17)26)29-14-16-5-3-2-4-6-16/h2-9,11,13H,10,12,14-15H2,1H3,(H,23,25,27)

InChI Key

PANXTZMHWQWHKT-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)CCN2C=CC3=C2C=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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